molecular formula C30H27N5O2 B8820335 AG-270 CAS No. 2201056-66-6

AG-270

Cat. No.: B8820335
CAS No.: 2201056-66-6
M. Wt: 489.6 g/mol
InChI Key: LSOYYWKBUKXUHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one involves multiple steps. The starting materials typically include cyclohexene, 4-methoxybenzaldehyde, phenylhydrazine, and 2-aminopyridine. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and halogenated derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. This modulation can result in the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1-Cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(2-pyridinylamino)pyrazolo(1,5-a)pyrimidin-7(4H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2201056-66-6

Molecular Formula

C30H27N5O2

Molecular Weight

489.6 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C30H27N5O2/c1-37-23-17-15-21(16-18-23)26-28(32-24-14-8-9-19-31-24)33-29-25(20-10-4-2-5-11-20)27(34-35(29)30(26)36)22-12-6-3-7-13-22/h3,6-10,12-19,34H,2,4-5,11H2,1H3,(H,31,32)

InChI Key

LSOYYWKBUKXUHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3C(=C(NN3C2=O)C4=CC=CC=C4)C5=CCCCC5)NC6=CC=CC=N6

Origin of Product

United States

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